molecular formula C15H16IN3O3 B4698064 butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate

butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate

Cat. No. B4698064
M. Wt: 413.21 g/mol
InChI Key: LEARWODWKQMCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate, also known as BIIB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In neurodegenerative diseases, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been found to activate the Nrf2/ARE pathway, which is involved in the protection of neurons from oxidative stress. In microbial infections, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to disrupt the cell membrane and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been found to have various biochemical and physiological effects. In cancer cells, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been found to reduce oxidative stress and inflammation. In microbial infections, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to disrupt the cell membrane and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate in lab experiments is its potency and specificity. butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been found to have high potency against cancer cells and certain microbial infections, and it has been shown to have low toxicity in normal cells. However, one limitation of using butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate in lab experiments is its solubility. butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate is poorly soluble in water, which may limit its use in certain assays and experiments.

Future Directions

There are several future directions for the study of butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate. One direction is to further investigate its potential applications in cancer research, neurodegenerative diseases, and microbial infections. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, improving the solubility of butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate may enhance its usefulness in lab experiments and potential clinical applications.

Scientific Research Applications

Butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and microbial infections. In cancer research, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative diseases, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been found to have neuroprotective effects and may be a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. In microbial infections, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to have antibacterial and antifungal properties.

properties

IUPAC Name

butyl 4-[(4-iodo-1H-pyrazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16IN3O3/c1-2-3-8-22-15(21)10-4-6-11(7-5-10)18-14(20)13-12(16)9-17-19-13/h4-7,9H,2-3,8H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEARWODWKQMCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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